Enhanced Lipophilicity (LogP) vs. Non-Brominated Analog
The target compound exhibits a predicted LogP of 2.73 (Fluorochem) to 3.07 (ChemScene), which is at least 0.43 log units higher than the non-brominated comparator 1-(5-(trifluoromethyl)pyridin-2-yl)ethanone (LogP 2.30, predicted) [1]. This increase in lipophilicity, attributed to the 3-bromo substituent, can significantly enhance passive membrane permeability and blood-brain barrier penetration potential in derived lead compounds.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.73 (Fluorochem), 3.07 (ChemScene) |
| Comparator Or Baseline | 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanone: LogP 2.30 (Chemsrc) |
| Quantified Difference | +0.43 to +0.77 log units |
| Conditions | Predicted LogP values from vendor computational pipelines |
Why This Matters
Higher LogP directly influences in vivo distribution; for CNS-targeted projects, the brominated building block may reduce the need for additional lipophilic modifications.
- [1] Chemsrc. 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanone, LogP 2.30. View Source
